Glyasperin F
Overview
Description
Glyasperin F is a natural product found in Glycyrrhiza uralensis, Erythrina lysistemon, and other organisms with data available.
Scientific Research Applications
Antinociceptive Effects
Glyasperin F, a compound isolated from Glycyrrhiza inflata, has demonstrated significant antinociceptive effects in mouse models. Studies have shown that oral administration of this compound leads to dose-dependent reductions in pain responses in both acetic acid-induced writhing tests and the formalin test's second phase. This suggests its potential as a natural product-derived compound for pain therapy (Kim, Oh, & Lee, 2013).
Phenolic Constituent Analysis
This compound is part of a broader group of compounds studied in various Glycyrrhiza species. Research has focused on identifying these phenolic constituents, their structures, and their potential biological activities. For instance, studies on Glycyrrhiza aspera roots have led to the isolation and structural analysis of glyasperin derivatives, contributing to the understanding of these compounds' chemical nature (Zeng, Fukai, Nomura, Zhang, & Lou, 1993).
Bioactive Properties in Different Glycyrrhiza Species
Investigations into different Glycyrrhiza species have led to the discovery of various isoprenoid-substituted flavonoids, including glyasperins. These studies are crucial for understanding the diversity of bioactive compounds in these plants and their potential therapeutic applications (Fukai, Lu, Nishizawa, Wang, & Nomura, 1994).
Mechanism of Action
Properties
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)6-5-12-14(22)4-3-11(19(12)26-20)13-9-25-16-8-10(21)7-15(23)17(16)18(13)24/h3-8,13,21-23H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCUNFSHJIQKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3COC4=CC(=CC(=C4C3=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145382-61-2 | |
Record name | Glyasperin F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145382612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYASPERIN F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A8T0J4QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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